N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a heterocyclic compound that features a benzothiazole ring and an oxalamide moiety
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
tuberculosis , suggesting they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves the reaction of benzo[d]thiazol-2-amine with 4-(2-oxopyrrolidin-1-yl)benzoic acid under specific conditions. The reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) to form the oxalamide linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer, antibacterial, or antiviral agent due to its heterocyclic structure.
Materials Science: Utilized in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Shares the benzothiazole core but differs in the substituent groups.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Similar structure with different functional groups.
Uniqueness
N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of benzothiazole and oxalamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-16-6-3-11-23(16)13-9-7-12(8-10-13)20-17(25)18(26)22-19-21-14-4-1-2-5-15(14)27-19/h1-2,4-5,7-10H,3,6,11H2,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKAUQHJUDJHNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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